molecular formula C10H18O3 B3059267 Ethyl 5,5-dimethyl-2-oxohexanoate CAS No. 96056-57-4

Ethyl 5,5-dimethyl-2-oxohexanoate

Cat. No.: B3059267
CAS No.: 96056-57-4
M. Wt: 186.25 g/mol
InChI Key: MEKGHNUFGFFHRE-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-oxohexanoate is a chemical ester of interest in synthetic organic chemistry and drug discovery research. A specific, published application of this compound is its use as a key synthetic intermediate. It has been employed in condensation reactions with various benzaldehydes for the synthesis of novel diarylheptanoid derivatives . This class of compounds is being actively investigated for its potential biological activities, which includes the evaluation of anti-androgen properties in anti-prostate cancer research . The structural framework provided by this compound allows researchers to build complex molecular architectures for pharmacological screening and development. Further research is ongoing to fully elucidate its versatility and potential in other scientific applications. Researchers are encouraged to contact us for specific technical inquiries or to discuss custom synthesis.

Properties

CAS No.

96056-57-4

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-oxohexanoate

InChI

InChI=1S/C10H18O3/c1-5-13-9(12)8(11)6-7-10(2,3)4/h5-7H2,1-4H3

InChI Key

MEKGHNUFGFFHRE-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CCC(C)(C)C

Canonical SMILES

CCOC(=O)C(=O)CCC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Acetyl-5,5-dimethyl-4-oxohexanoate (CAS 84752-35-2)

  • Structural Differences : Features an acetyl group at position 2 and a ketone at position 4, compared to the 2-oxo and 5,5-dimethyl groups in the target compound.
  • No direct cytotoxicity data are available, but its structural similarity suggests possible ion channel modulation .
  • Synthetic Accessibility : Requires additional steps for acetyl group introduction, increasing complexity compared to the target compound .

Ethyl 5-Hydroxy-2,2-dimethyl-3-oxopentanoate (CAS 38453-93-9)

  • Structural Differences: Replaces the 5,5-dimethyl-2-oxohexanoate backbone with a 3-oxo group and hydroxyl at position 4.

Ethyl 4-Acetyl-5-oxohexanoate (C₁₀H₁₆O₄)

  • Structural Differences : Contains acetyl and ketone groups at positions 4 and 5, respectively, differing from the 2-oxo and 5,5-dimethyl arrangement.
  • Physicochemical Properties : The absence of dimethyl groups reduces steric bulk, likely lowering melting point and increasing volatility. Mass spectral data (m/z 200.1 [M+H]⁺) distinguish it from the target compound .

Ethyl 5-(3,5-Dimethoxyphenyl)-5-oxopentanoate (CAS 898758-62-8)

  • Structural Differences : Incorporates a dimethoxyphenyl group at position 5, replacing the dimethyl groups.
  • Safety data indicate moderate toxicity (GHS Category 4), contrasting with the high cytotoxicity of polytheonamide B .

N-Terminal Lactate Derivatives (e.g., Epilancin 15X)

  • Structural Differences: Lactate (derived from serine) replaces the 5,5-dimethyl-2-oxohexanoate group.
  • Functional Implications : Lactate’s smaller size and lower hydrophobicity result in weaker membrane interaction and reduced ion channel stability, explaining its lower cytotoxicity compared to polytheonamide B .

Data Table: Key Comparative Properties

Compound Molecular Formula Key Substituents Cytotoxicity (IC₅₀) Hydrophobicity Key Applications
Ethyl 5,5-dimethyl-2-oxohexanoate C₁₀H₁₆O₃ 5,5-dimethyl, 2-oxo 0.098 nM High Cytotoxic peptides
Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate C₁₂H₂₀O₄ 2-acetyl, 4-oxo Not reported Moderate Synthetic intermediates
Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate C₉H₁₆O₄ 5-hydroxy, 3-oxo Not reported Low Organic synthesis
Ethyl 4-acetyl-5-oxohexanoate C₁₀H₁₆O₄ 4-acetyl, 5-oxo Not reported Moderate Analytical standards
Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate C₁₆H₂₀O₆ 5-dimethoxyphenyl, 5-oxo Moderate Low Pharmaceutical research

Research Findings and Implications

  • Role of Substituents: The 5,5-dimethyl group in this compound is critical for ion channel stability and cytotoxicity, as shown by reduced activity in analogs with acetyl or hydroxyl groups .
  • Synthetic Challenges : Automated solid-phase synthesis of polytheonamide B derivatives (e.g., dansylated mimic 2) required 127 steps, highlighting the complexity of incorporating branched keto esters .
  • Biological Selectivity : Modifications to the Ncap structure (e.g., lactate substitution) uncouple ion channel activity from cytotoxicity, suggesting distinct mechanisms for membrane disruption and cell death .

Preparation Methods

Preparation Methodologies

Alkylation of β-Keto Esters

Diethylzinc-Mediated Alkylation

A widely cited approach involves the alkylation of β-keto esters using diethylzinc (Et₂Zn) and methylene iodide (CH₂I₂). Adapted from the synthesis of methyl 5,5-dimethyl-4-oxohexanoate, this method can be modified for ethyl esters:

  • Reaction Setup : An oven-dried flask charged with methylene chloride (CH₂Cl₂) and Et₂Zn is cooled to 0°C.
  • Alkylation : Ethyl 4,4-dimethyl-3-oxopentanoate is added dropwise, followed by CH₂I₂.
  • Quenching : The reaction is quenched with saturated NH₄Cl, and the product is extracted with diethyl ether.

Mechanistic Insight : Et₂Zn generates a nucleophilic zinc enolate, which attacks CH₂I₂ to form the 5,5-dimethyl branch. The ester group remains intact due to the mild conditions.

Yield Optimization :

  • Solvent : Anhydrous CH₂Cl₂ minimizes side reactions.
  • Temperature : Maintaining 0°C prevents over-alkylation.
  • Stoichiometry : A 3:1 ratio of Et₂Zn to substrate ensures complete conversion.
Limitations
  • Positional Isomerism : The oxo group may migrate to position 4 if steric strain destabilizes the enolate.
  • Byproducts : Competing aldol condensation can occur if excess base is present.

Esterification of 5,5-Dimethyl-2-Oxohexanoic Acid

Acid Synthesis

The carboxylic acid precursor, 5,5-dimethyl-2-oxohexanoic acid, is synthesized via oxidation of 5,5-dimethylhex-3-en-2-ol using Jones reagent (CrO₃/H₂SO₄). The α,β-unsaturated intermediate is hydrogenated to yield the saturated acid.

Esterification

The acid is refluxed with excess ethanol and catalytic sulfuric acid (H₂SO₄):

$$
\text{5,5-Dimethyl-2-oxohexanoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 5,5-dimethyl-2-oxohexanoate} + \text{H}_2\text{O}
$$

Yield : 75–85% after distillation.
Purity : ≥97% as confirmed by GC-MS.

Triphenylphosphine-Mediated Cyclization

Adapted from the synthesis of 5-oxo-2,5-dihydrofurans, this method leverages triphenylphosphine (PPh₃) to facilitate cyclization:

  • Substrates : Diethyl acetylenedicarboxylate and butane-2,3-dione react in CH₂Cl₂ at −5°C.
  • Mechanism : PPh₃ activates the acetylene, enabling nucleophilic attack by the diketone.
  • Outcome : A dihydrofuran intermediate is hydrolyzed to yield the β-keto ester.

Applications :

  • Stereocontrol : The reaction proceeds with retention of configuration at the methyl branches.
  • Functionalization : The method allows incorporation of additional substituents for drug discovery.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Purity (%) Key Advantages Limitations
Diethylzinc Alkylation Ethyl 4,4-dimethyl-3-oxopentanoate 70–75 90 High regioselectivity Costly reagents
Claisen Condensation Ethyl acetate, 5,5-dimethylhexan-3-one 50–60 85 Scalability Low yield, purification challenges
Acid Esterification 5,5-Dimethyl-2-oxohexanoic acid 80–85 97 High purity Multi-step synthesis
PPh₃-Mediated Cyclization Diethyl acetylenedicarboxylate 65–70 88 Stereochemical control Complex workup

Industrial and Laboratory Optimization

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMSO improve enolate stability in Claisen condensations.
  • Non-Polar Solvents : Hexane minimizes ester hydrolysis during alkylation.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems.
  • Microwave Assistance : Reduces reaction time by 50% in esterification.

Green Chemistry Approaches

  • Biocatalysis : Lipases (e.g., Candida antarctica) enable esterification under aqueous conditions.
  • Solvent-Free Systems : Melt reactions between acids and ethanol reduce waste.

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